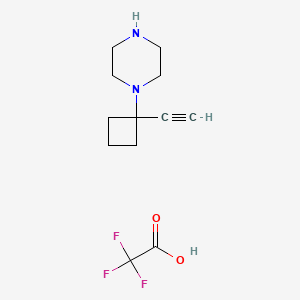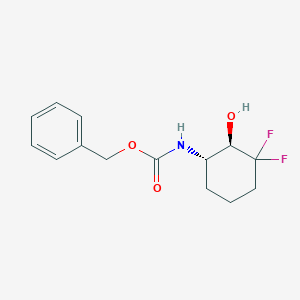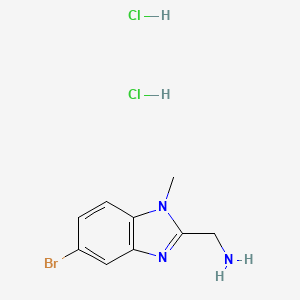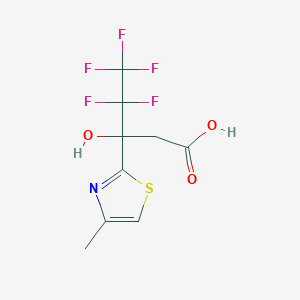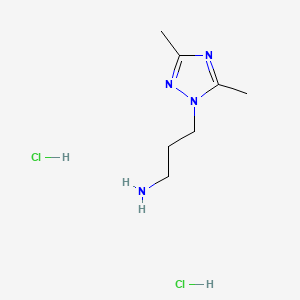
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with other functional groups[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various triazole derivatives[3][3].
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as potential anticancer and antifungal agents.
Agriculture: The compound is explored for its potential as a plant growth regulator and pesticide.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as energetic materials.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.
3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Another similar compound with a ketone group.
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride lies in its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H16Cl2N4 |
|---|---|
Peso molecular |
227.13 g/mol |
Nombre IUPAC |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N4.2ClH/c1-6-9-7(2)11(10-6)5-3-4-8;;/h3-5,8H2,1-2H3;2*1H |
Clave InChI |
UIZOMWIXEQACJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C)CCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



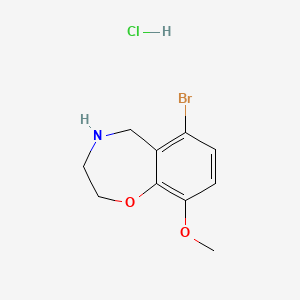
![rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans](/img/structure/B13492559.png)
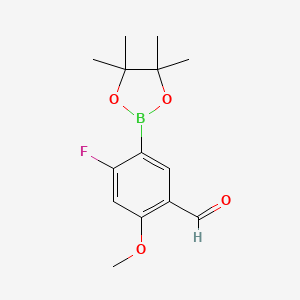
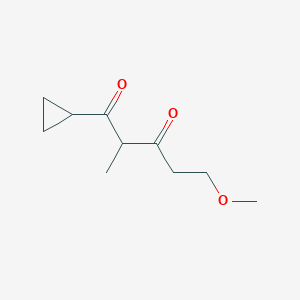
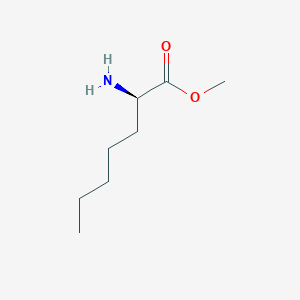
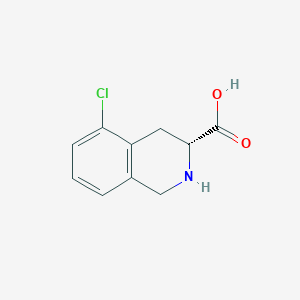
![2-[5-(4-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492592.png)
![Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13492594.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)
